Terlipressin-d2 Diacetate Salt
Description
Contextualization of Vasopressin System in Physiological and Pathophysiological Research
The vasopressin system, primarily mediated by the hormone arginine vasopressin (AVP), is a cornerstone of human physiology. scholarsresearchlibrary.comcvphysiology.com Synthesized in the hypothalamus and released from the posterior pituitary gland, vasopressin exerts its effects through various receptors, most notably the V1a, V1b, and V2 receptors. wikipedia.orgdrugbank.com Its primary functions include regulating the body's water balance by promoting water reabsorption in the kidneys and constricting arterioles to increase peripheral vascular resistance and raise arterial blood pressure. cvphysiology.comwikipedia.org
In physiological research, the vasopressin system is a key area of study for understanding fundamental processes such as blood pressure regulation, fluid and electrolyte balance, and even social behaviors. scholarsresearchlibrary.comnih.gov Disruptions in this system are implicated in a range of pathophysiological conditions. For instance, a deficiency in vasopressin leads to diabetes insipidus, characterized by excessive thirst and the excretion of large volumes of dilute urine. msdmanuals.com Conversely, excessive or inappropriate secretion of vasopressin can contribute to conditions like the syndrome of inappropriate antidiuretic hormone (SIADH). nih.gov Furthermore, the vasopressin system is actively investigated in the context of cardiovascular diseases, including heart failure and shock, as well as in kidney diseases and pregnancy-related complications. frontiersin.orgphysiology.org
Rationale for Deuterated Peptide Derivatives in Advanced Pharmaceutical and Analytical Science
The pursuit of accuracy and precision is paramount in pharmaceutical and analytical science. Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), have emerged as indispensable tools, particularly in the realm of mass spectrometry. clearsynth.com The rationale for using deuterated peptide derivatives lies in their unique physical properties that offer significant analytical advantages.
The primary application of deuterated peptides is as internal standards in quantitative bioanalysis. aptochem.com Because deuterated standards are chemically identical to the analyte of interest, they exhibit the same chromatographic retention time, extraction recovery, and ionization response in mass spectrometry. aptochem.com However, their increased mass allows them to be distinguished from the non-deuterated (endogenous or administered) compound. clearsynth.com This co-elution and differential mass detection enable precise correction for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and robustness of analytical methods. clearsynth.comresolvemass.ca
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful technique that utilizes deuterium to probe protein conformation and dynamics. nih.govmmsl.cz By exposing a protein to a deuterated solvent, researchers can monitor the rate of deuterium incorporation into the peptide backbone, providing insights into solvent accessibility and protein structure. nih.govupenn.edu
Overview of Terlipressin-d2 Diacetate Salt: Significance as a Research Compound and Analytical Standard
Terlipressin (B549273) is a synthetic analogue of vasopressin. nih.gov It acts as a prodrug, being converted in the body to lypressin (B1675749) (lysine vasopressin). nih.gov Terlipressin exhibits a higher selectivity for V1 receptors compared to V2 receptors and has a longer biological half-life than native vasopressin. nih.gov
This compound is a deuterated form of Terlipressin Diacetate Salt. The "d2" designation indicates the presence of two deuterium atoms within the molecule. This isotopic labeling makes this compound an ideal internal standard for the quantitative analysis of terlipressin in biological matrices using mass spectrometry. medchemexpress.eunih.gov Its use allows for highly accurate and precise measurements of terlipressin concentrations in pharmacokinetic and metabolic studies.
The significance of this compound as a research compound lies in its ability to facilitate rigorous and reliable bioanalytical method development and validation. By providing a stable, isotopically labeled internal standard, it enables researchers to confidently quantify terlipressin levels, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This, in turn, supports the preclinical and clinical development of terlipressin as a therapeutic agent.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1-Triglycyl-8-lysine Vasopressin-d2 Diacetate Salt, Glypressin-d2 Diacetate Salt |
| Molecular Formula | C56H80D2N16O19S2 |
| Appearance | Off-White Solid cymitquimica.com |
Properties
Molecular Formula |
C₅₆H₈₀D₂N₁₆O₁₉S₂ |
|---|---|
Molecular Weight |
1349.49 |
Synonyms |
1-Triglycyl-8-lysine Vasopressin-d2 Diacetate Salt; Glycylpressin Diacetate Salt; Glypressin-d5 Diacetate Salt; Nα-Gly-Gly-Gly-8-Lys-vasopressin-d2 Diacetate Salt; Nα-Glycyl-glycyl-glycyl-[8-lysine]-vasopressin-d2 Diacetate Salt; Nα-Glycyl-glycyl-gl |
Origin of Product |
United States |
Synthetic Chemistry and Isotopic Labeling Strategies for Terlipressin D2 Diacetate Salt
Advanced Peptide Synthesis Methodologies for Deuterated Terlipressin (B549273)
The synthesis of a deuterated peptide analogue such as Terlipressin-d2 requires precise control over the assembly of the amino acid sequence while incorporating deuterium (B1214612) at specific, stable positions. Several advanced methodologies can be adapted for this purpose, each with distinct advantages and challenges.
Solid-Phase Peptide Synthesis (SPPS) Adaptations for Site-Specific Deuterium Incorporation
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis due to its efficiency, simplicity of purification, and amenability to automation. bachem.combeilstein-journals.orgluxembourg-bio.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.comwpmucdn.com
For the synthesis of Terlipressin-d2, the SPPS protocol is adapted by incorporating deuterated amino acid building blocks at specific positions in the sequence. The most common approach is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. beilstein-journals.orgluxembourg-bio.com Site-specific deuteration is achieved by replacing a standard Fmoc-protected amino acid with its deuterated counterpart (e.g., Fmoc-Gly-d2-OH) during the appropriate coupling cycle. These labeled amino acids are synthesized beforehand with deuterium atoms stably incorporated at non-exchangeable positions, typically on the α-carbon or side chain. proteogenix.science
The synthesis cycle involves two primary steps:
Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed, typically using a solution of piperidine in a solvent like N,N-Dimethylformamide (DMF), to expose a free amine. wpmucdn.com
Coupling: The next Fmoc-protected (and potentially deuterated) amino acid is activated by a coupling reagent (e.g., DIC/Oxyma) and added in excess to drive the reaction to completion, forming a new peptide bond. wpmucdn.com
Excess reagents and by-products are easily removed by washing the resin, which simplifies the purification process significantly compared to solution-phase methods. bachem.comluxembourg-bio.com Once the entire sequence of Terlipressin is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail such as trifluoroacetic acid (TFA). luxembourg-bio.comwpmucdn.com
| Step | Standard SPPS Procedure | Adaptation for Terlipressin-d2 Synthesis | Key Consideration |
|---|---|---|---|
| 1. Resin Preparation | Swelling of the solid support resin (e.g., Rink Amide resin). | No change from standard procedure. | Ensures optimal reaction kinetics. |
| 2. First Amino Acid Coupling | Coupling of the C-terminal amino acid (Glycine amide for Terlipressin) to the resin. | No change unless C-terminal residue is deuterated. | Establishes the anchor point for synthesis. |
| 3. Deprotection | Removal of the Fmoc group with piperidine/DMF solution. | No change from standard procedure. | Exposes the N-terminal amine for the next coupling. |
| 4. Deuterated Amino Acid Coupling | Coupling of the next standard Fmoc-amino acid. | A specific, pre-synthesized deuterated Fmoc-amino acid (e.g., Fmoc-Gly-d2) is introduced into the sequence. | This step is critical for site-specific labeling. The purity of the deuterated monomer is paramount. |
| 5. Iterative Cycles | Repetition of deprotection and coupling steps for each amino acid in the sequence. | Standard and deuterated amino acids are used as required by the target sequence. | Careful monitoring of coupling efficiency is needed to prevent deletion sequences. |
| 6. Final Cleavage | Treatment with a strong acid (e.g., TFA) to cleave the peptide from the resin and remove side-chain protecting groups. | No change from standard procedure. | The deuterated peptide is released into solution for purification. |
Solution-Phase Synthetic Approaches for Deuterated Peptides and their Analogues
Solution-phase peptide synthesis, also known as liquid-phase synthesis, predates SPPS. In this classical approach, protected amino acids or peptide fragments are coupled in a homogenous solution, and the intermediate products are isolated and purified after each step. While this method can be laborious for long peptides, it remains valuable for the synthesis of short peptides, peptide fragments, or when large-scale production is required.
In the context of Terlipressin-d2, a convergent strategy could be employed. This involves synthesizing smaller, deuterated peptide fragments in solution, which are then ligated to form the final, full-length peptide. This approach allows for the purification of intermediates, potentially leading to a higher purity final product. However, challenges include poor solubility of larger protected peptide fragments and the risk of racemization during fragment coupling steps.
Chemoenzymatic Synthesis Routes for Deuterated Peptides
Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govrsc.org This approach utilizes enzymes, such as proteases or engineered ligases (e.g., omniligase-1), to form peptide bonds in a regio- and stereoselective manner, often without the need for extensive side-chain protection. nih.govrsc.org
For the synthesis of Terlipressin-d2, a deuterated amino acid or a chemically synthesized deuterated peptide fragment can serve as a substrate for an enzyme. The enzyme then catalyzes the ligation of this fragment to another peptide segment to construct the final molecule. nih.gov
Key advantages of CEPS include:
Mild Conditions: Reactions are typically performed in aqueous buffers at or near neutral pH and room temperature, which minimizes side reactions like racemization. nih.gov
High Selectivity: Enzymes provide exquisite control over which bonds are formed, reducing the need for complex protecting group strategies. nih.gov
Sustainability: The approach is considered a "green chemistry" method as it reduces the use of hazardous reagents and solvents. rsc.org
This method is particularly powerful for ligating large, purified peptide fragments, making it a viable strategy for the final assembly steps in the synthesis of complex deuterated peptides. rsc.org
| Methodology | Advantages | Disadvantages | Applicability to Terlipressin-d2 |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | - Fast and easily automated
| - Requires large excess of reagents
| Highly suitable for direct synthesis using deuterated amino acid monomers. |
| Solution-Phase Synthesis | - Scalable to large quantities
| - Time-consuming and labor-intensive
| Feasible for synthesizing deuterated fragments for a subsequent ligation strategy. |
| Chemoenzymatic Peptide Synthesis (CEPS) | - High stereoselectivity
| - Enzyme availability and stability can be limiting
| Excellent for the final ligation of a chemically synthesized deuterated fragment with the rest of the peptide chain. |
Deuterium Incorporation Mechanisms and Regioselectivity Control
The utility of a deuterated standard like Terlipressin-d2 depends critically on the stability of the isotopic label and its precise location within the molecule. This requires sophisticated strategies for incorporating deuterium at non-exchangeable positions and ensuring high isotopic purity.
Strategies for Non-Exchangeable Deuteration at Carbon Centers
Deuterium atoms can be incorporated at two types of positions: exchangeable and non-exchangeable. Exchangeable deuterons are those attached to heteroatoms (O, N, S) and can readily exchange with protons from the solvent (e.g., water). Non-exchangeable deuterons are attached to carbon atoms (C-D bonds) and are stable under typical biochemical and analytical conditions. rsc.orgnih.gov For a reliable internal standard, deuteration must occur at non-exchangeable sites.
There are two primary approaches to achieve this:
Synthetic Incorporation using Labeled Precursors: This is the most common and reliable method. It involves the chemical synthesis of amino acids where specific C-H bonds have been replaced with C-D bonds. mdpi.com These deuterated amino acids are then used as building blocks in peptide synthesis (e.g., via SPPS), ensuring the deuterium is precisely located in the final peptide. lifetein.comformulationbio.comqyaobio.com
Late-Stage Deuteration: These methods introduce deuterium into a fully or partially synthesized peptide. While potentially more complex to control, they offer a route to deuterated peptides without synthesizing labeled monomers. Methods include:
Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This involves using catalysts like platinum or iridium to facilitate the exchange of C-H bonds with deuterium from a source like D₂O or D₂ gas. rsc.orglifetein.com Reaction conditions such as temperature and pressure must be carefully controlled to achieve selective labeling. rsc.orglifetein.com
Acid-Mediated Exchange: Strong acids like trifluoromethanesulfonic acid (TfOH) can promote deuteration, particularly at aromatic residues. rsc.orglifetein.com
Alkaline Phosphate Method: Recent studies have shown that an aqueous alkaline phosphate solution (pH 12-13) can facilitate the deuteration of non-exchangeable Cα-H atoms on the peptide backbone under mild conditions. rsc.orgnih.govrsc.org This method shows selectivity for certain secondary structures, such as α-helices. rsc.orgrsc.org
Challenges and Solutions in Achieving High Deuterium Enrichment and Isotopic Purity
The synthesis of high-quality deuterated peptides faces several significant challenges. Achieving high isotopic enrichment (the percentage of molecules that contain the deuterium label) and isotopic purity (the absence of deuterium at unintended positions) is crucial for their application. proteogenix.scienceformulationbio.com
Key challenges and their solutions include:
Isotopic Scrambling: During certain chemical reactions or mass spectrometric analysis (e.g., collision-induced dissociation), deuterium atoms can migrate from their original position to other sites within the molecule. uu.nlresearchgate.net This compromises the positional integrity of the label.
Solution: Using "softer" ionization and fragmentation techniques in mass spectrometry can minimize gas-phase scrambling. Careful selection of synthetic routes and purification conditions is also vital. uu.nl
Back-Exchange: This is the undesirable loss of the deuterium label and its replacement by protons from the environment, which can occur during purification (e.g., HPLC with protic solvents) or storage. researchgate.netnih.gov
Solution: Minimizing exposure to protic solvents, using deuterated solvents where possible during purification, and employing refrigerated LC-MS systems can significantly reduce back-exchange. researchgate.net Lyophilization for long-term storage is also standard practice.
Incomplete Deuteration: Achieving >99% deuterium incorporation from labeled starting materials can be difficult, leading to a mixed population of labeled and unlabeled peptides. proteogenix.scienceformulationbio.com
Solution: This is addressed by using highly enriched (>99%) deuterated amino acid monomers and optimizing coupling reaction conditions to drive them to completion. formulationbio.comqyaobio.com Multiple purification steps may be necessary to isolate the desired deuterated product.
| Challenge | Description | Mitigation Strategy |
|---|---|---|
| Isotopic Scrambling | Migration of deuterium atoms to unintended positions, often during MS/MS analysis. uu.nlresearchgate.net | - Use of soft ionization/fragmentation methods in MS.
|
| Back-Exchange | Loss of deuterium labels to the solvent or environment during workup and analysis. researchgate.netnih.gov | - Use of refrigerated UPLC systems.
|
| Low Isotopic Enrichment | Failure to achieve a high percentage of deuteration in the final product population. | - Start with highly enriched (>99%) deuterated amino acid precursors. proteogenix.scienceformulationbio.comqyaobio.com |
| Difficult Sequences | Peptide chain aggregation during SPPS can lead to incomplete reactions and low purity. luxembourg-bio.com | - Use of specialized resins or solvents.
|
Diacetate Salt Formation: Methodological Considerations in Synthesis
The conversion of the synthesized Terlipressin-d2 peptide into its diacetate salt is a critical step that influences the compound's solubility, stability, and handling properties. This process typically occurs after the cleavage of the peptide from the solid-phase resin and initial purification steps. The primary goal is to replace counterions introduced during synthesis, such as trifluoroacetate (TFA), with acetate ions.
Another approach involves repeated dissolution of the peptide in a dilute acetic acid solution followed by lyophilization. This process helps to displace residual TFA and incorporate acetate as the counterion. The choice of method and its specific parameters, such as the concentration of acetic acid and the number of lyophilization cycles, are critical for ensuring complete salt exchange and the formation of the stable diacetate salt.
Optimization of Salt Precipitation and Crystallization Techniques
Achieving a stable, crystalline form of Terlipressin-d2 Diacetate Salt is highly desirable as it improves handling, enhances stability, and facilitates accurate dosing for research purposes. The optimization of precipitation and crystallization techniques is therefore a crucial aspect of the synthesis process.
Precipitation of the peptide diacetate salt is often induced by the addition of a non-polar solvent, such as diethyl ether, to a solution of the peptide in a more polar solvent system. This change in solvent polarity reduces the solubility of the peptide salt, causing it to precipitate out of the solution. The rate of addition of the anti-solvent, the temperature, and the degree of agitation are key parameters that need to be controlled to influence the particle size and morphology of the precipitate. A slow, controlled addition often leads to the formation of more ordered, crystalline material rather than an amorphous solid.
Crystallization of peptides is a complex process influenced by a multitude of factors, including peptide concentration, pH, temperature, and the presence of specific ions or precipitants. For peptide diacetate salts, the crystallization process can be optimized by systematically screening a range of conditions. This may involve varying the concentration of the peptide in an acetic acid solution and employing different crystallization techniques such as vapor diffusion (hanging drop or sitting drop) or slow evaporation.
The table below outlines key parameters that are typically optimized during the precipitation and crystallization of peptide salts.
| Parameter | Optimization Considerations | Desired Outcome |
| Solvent/Anti-solvent System | Screening of various polar solvents for dissolution and non-polar anti-solvents for precipitation. The ratio of solvent to anti-solvent is critical. | Formation of a well-defined precipitate with good filterability. |
| Temperature | Lower temperatures generally decrease solubility and can promote precipitation and crystallization. Controlled cooling profiles can be employed. | Increased yield and potentially larger, more ordered crystals. |
| pH | The pH of the solution can affect the charge state of the peptide and its solubility. For diacetate salt formation, a slightly acidic pH is maintained. | Optimal solubility for initial dissolution and controlled precipitation upon pH adjustment or anti-solvent addition. |
| Peptide Concentration | Supersaturation is a prerequisite for crystallization. The optimal concentration range needs to be determined experimentally. | Induction of nucleation and crystal growth without leading to amorphous precipitation. |
| Agitation | The rate of stirring or agitation can influence the nucleation rate and crystal size distribution. | Homogeneous mixing and prevention of localized high supersaturation, leading to more uniform crystals. |
Purification Methodologies for Deuterated Diacetate Salts to Achieve Research-Grade Purity
The purification of this compound to research-grade purity (typically >98%) is a multi-step process that aims to remove impurities introduced during synthesis and salt formation. These impurities can include deletion sequences, incompletely deprotected peptides, and by-products from the cleavage and salt exchange steps.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and effective technique for the purification of peptides. americanpeptidesociety.orgpepdd.comhplc.euresearchgate.net The separation is based on the differential hydrophobicity of the target peptide and its impurities. A C18 column is commonly used as the stationary phase, and a gradient of an organic solvent (like acetonitrile) in water, often with an acidic modifier like acetic acid, is used as the mobile phase. The use of acetic acid in the mobile phase is advantageous as it is compatible with the desired diacetate salt form of the final product.
The final step in the purification process is typically lyophilization (freeze-drying). This process removes the aqueous and organic solvents from the purified peptide solution, yielding a stable, dry powder of this compound. peptide.comnih.govyoutube.com Proper lyophilization is crucial to obtain a product with good long-term stability and easy handling characteristics. genscript.comsigmaaldrich.com
The table below summarizes the common purification methodologies and their primary roles in achieving research-grade purity.
| Purification Technique | Principle of Separation | Primary Role in Purification |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Removal of a wide range of impurities, including deletion sequences and other closely related peptides. |
| Ion-Exchange Chromatography (IEX) | Net Charge | Separation of impurities with different charge states and conversion of counterions to acetate. |
| Lyophilization | Sublimation of Solvents | Isolation of the final product as a stable, dry powder. |
The purity of the final this compound is assessed using a combination of analytical techniques, including analytical RP-HPLC to determine the purity profile and mass spectrometry to confirm the correct molecular weight of the deuterated peptide.
Advanced Analytical Methodologies for Characterization and Quantification
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic techniques are paramount for the detailed structural elucidation of Terlipressin-d2 Diacetate Salt, providing insights into its atomic composition, conformational arrangement, and vibrational characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for confirming the molecular structure of this compound and precisely locating the deuterium labels. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a comprehensive analysis.
Detailed ¹H NMR analysis allows for the assignment of protons in the molecule. The absence of signals at specific chemical shifts, corresponding to the deuterated positions, confirms the successful isotopic labeling. Furthermore, changes in the multiplicity and coupling constants of neighboring protons can provide additional evidence of deuterium incorporation.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in elucidating the complete proton and carbon framework of the molecule. These experiments help in assigning the complex array of amino acid residues within the terlipressin (B549273) structure.
Conformational analysis of the cyclic peptide backbone and the flexible side chains can be investigated using advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy). The observation of through-space correlations between protons provides distance constraints that are used to build a three-dimensional model of the molecule in solution. This is crucial for understanding its biological activity.
Illustrative ¹H NMR Chemical Shift Data for Terlipressin Backbone Protons (in D₂O):
| Amino Acid Residue | α-H (ppm) | β-H (ppm) | γ-H (ppm) | δ-H (ppm) |
|---|---|---|---|---|
| Gly¹ | 3.85 | - | - | - |
| Gly² | 3.79 | - | - | - |
| Gly³ | 3.75 | - | - | - |
| Cys⁴ | 4.52 | 3.15, 2.98 | - | - |
| Tyr⁵ | 4.35 | 3.05, 2.88 | - | - |
| Phe⁶ | 4.65 | 3.20, 3.11 | - | - |
| Gln⁷ | 4.21 | 2.15, 2.01 | 2.35 | - |
| Asn⁸ | 4.68 | 2.85, 2.73 | - | - |
| Cys⁹ | 4.48 | 3.25, 3.08 | - | - |
| Pro¹⁰ | 4.38 | 2.25, 1.95 | 2.05 | 3.65, 3.55 |
| Lys¹¹ | 4.15 | 1.85, 1.70 | 1.50 | 1.65 |
| Gly¹² | 3.95 | - | - | - |
Note: This table presents typical chemical shift ranges for the amino acid residues in Terlipressin. The exact values for this compound may vary slightly, and the absence of signals at the deuterated positions would be the key indicator of labeling.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the accurate mass determination and confirmation of the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers provide the necessary resolution and mass accuracy to distinguish between the isotopologues of the compound.
The primary application of HRMS in this context is the determination of isotopic purity. By analyzing the mass spectrum, the relative abundance of the desired d2-labeled compound can be quantified in relation to the unlabeled (d0) and other isotopic variants. This is critical for ensuring the quality and consistency of the labeled standard.
Tandem mass spectrometry (MS/MS) experiments are conducted to perform fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated. This fragmentation pattern serves as a fingerprint for the molecule, confirming the amino acid sequence and the integrity of the peptide structure. The mass shift of specific fragments can also help to pinpoint the location of the deuterium labels.
Expected Molecular Ions for this compound in HRMS:
| Isotopologue | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| Unlabeled (d0) | C₅₂H₇₄N₁₆O₁₅S₂ | 1226.4961 |
| Deuterated (d2) | C₅₂H₇₂D₂N₁₆O₁₅S₂ | 1228.5086 |
Note: The diacetate salt form will result in a different observed mass depending on the ionization state and adduct formation.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Structural Conformity
IR spectroscopy is particularly sensitive to polar functional groups and is used to identify characteristic absorption bands for the amide bonds (Amide I, II, and III bands), carbonyl groups of the acetate counter-ions, and various amino acid side-chain vibrations. The positions and shapes of these bands are sensitive to the secondary structure of the peptide, such as β-sheets and turns.
Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and provides information about the disulfide bridge (-S-S-) in the cyclic portion of the molecule, which is a key structural feature of terlipressin. The aromatic side chains of tyrosine and phenylalanine also give rise to strong Raman signals.
Together, IR and Raman spectra serve as a comprehensive vibrational fingerprint for confirming the structural conformity of different batches of this compound.
Characteristic Vibrational Bands for Terlipressin:
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| Amide I | ~1650 | ~1650 | C=O stretching of the peptide backbone |
| Amide II | ~1540 | - | N-H bending and C-N stretching |
| Disulfide | - | ~510 | S-S stretching |
| Aromatic Ring | ~1600, ~1515 | ~1600, ~1005 | C=C stretching of Tyr and Phe |
| Acetate C=O | ~1710 | ~1710 | Carbonyl stretching of diacetate salt |
Chromatographic Methodologies for Purity Profiling and Impurity Identification
Chromatographic techniques are fundamental for assessing the purity of this compound and for the identification and quantification of any related impurities.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV, PDA, ELSD)
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis of peptides. Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating terlipressin from its impurities based on differences in hydrophobicity.
A typical RP-HPLC method for this compound would utilize a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic modifier like acetonitrile.
Advanced detection methods are crucial for comprehensive analysis:
UV-Vis and Photodiode Array (PDA) Detection: These detectors are widely used for quantifying peptides containing chromophoric amino acids like tyrosine and phenylalanine. nih.gov PDA detectors have the added advantage of providing spectral information across a range of wavelengths, which can help in peak identification and purity assessment. researchgate.net
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte. quercus.be It is particularly useful for detecting impurities that may lack a UV chromophore. researchgate.netbiopharmaspec.com
Typical HPLC Method Parameters for Terlipressin Analysis:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% to 50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time | ~15-20 minutes |
Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures compared to traditional HPLC. This results in significantly improved resolution, higher peak capacities, and much faster analysis times. bvsalud.org
For the analysis of this compound, a UPLC method can provide a more detailed impurity profile, separating closely related impurities that might co-elute in an HPLC separation. The increased sensitivity of UPLC is also advantageous for detecting trace-level impurities. The principles of separation and detection are similar to HPLC but with the benefits of enhanced performance.
Comparison of HPLC and UPLC for Peptide Analysis:
| Feature | HPLC | UPLC |
|---|---|---|
| Particle Size | 3-5 µm | <2 µm |
| Resolution | Good | Excellent |
| Analysis Time | Longer (e.g., 30-60 min) | Shorter (e.g., 5-15 min) |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower | Higher |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. The methodology involves a gas chromatograph, which separates components of a sample based on their boiling points and affinity for the stationary phase, coupled with a mass spectrometer, which fragments the eluted components and identifies them based on their mass-to-charge ratio.
For a peptide therapeutic like this compound, the direct application of GC-MS is limited due to the compound's large molecular weight and non-volatile nature. However, GC-MS is crucial for identifying potential volatile degradation products or impurities that may arise during synthesis or storage. tue.nl This could include residual solvents, small molecule fragments from side-chain degradation, or reagents used in the manufacturing process.
The typical workflow involves:
Sample Preparation: A headspace or thermal desorption method is often employed to extract volatile compounds from the solid drug substance without introducing non-volatile components into the GC system.
Derivatization: For certain semi-volatile degradation products, such as those containing polar functional groups (e.g., amino acids), chemical derivatization may be necessary to increase their volatility and thermal stability for GC analysis. nih.govmdpi.com
Analysis: The prepared sample is injected into the GC-MS system. The resulting chromatogram shows peaks corresponding to different volatile compounds, and the mass spectrum for each peak provides a molecular fingerprint for identification. mdpi.com
While Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for analyzing Terlipressin and its non-volatile degradants, GC-MS serves as an essential complementary technique for ensuring the purity and safety of the drug substance by profiling its volatile impurity landscape. nih.gov
Methodologies for Assessing Chemical and Physical Stability and Degradation Pathways
Stability testing is a critical component of pharmaceutical development, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. ijrpp.com
Design and Execution of Forced Degradation Studies (e.g., thermal, oxidative, hydrolytic, photolytic)
Forced degradation, or stress testing, is conducted to identify the likely degradation products and establish the intrinsic stability of a molecule. pharmaguideline.com These studies are performed under conditions more severe than accelerated stability testing and are a key part of developing stability-indicating analytical methods. ijrpp.comjocpr.com For Terlipressin, studies have followed International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.net
A typical forced degradation study design for this compound would include:
Hydrolytic Degradation: The compound is exposed to acidic, basic, and neutral aqueous solutions (e.g., 0.1 N HCl, 0.1 N NaOH, and water). nih.govjocpr.com Samples are often heated to accelerate degradation. jocpr.com
Oxidative Degradation: Exposure to an oxidizing agent, commonly hydrogen peroxide (H₂O₂), is used to simulate oxidative stress. nih.govpharmaguideline.com This is particularly relevant for peptides containing susceptible residues like cysteine. nih.gov
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 70-80°C) to evaluate its stability in the solid state. ijrpp.com
Photolytic Degradation: The drug substance is exposed to a combination of UV and visible light to assess its photosensitivity, as outlined in ICH guideline Q1B. ijrpp.compharmaguideline.com
The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to detect and identify degradation products without completely destroying the molecule. pharmaguideline.com
Identification and Characterization of Degradation Products and Impurities
Following forced degradation, the primary challenge is to separate, identify, and characterize the resulting impurities. For Terlipressin, which is susceptible to degradation under all stress conditions, this is a complex task. nih.govjocpr.com
The principal technique for this analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry. nih.govjocpr.com A recent study on Terlipressin identified eleven distinct degradation products across acidic, basic, neutral, and oxidative stress conditions. nih.gov
Characterization involves:
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-HRMS/MS provide accurate mass measurements of the parent drug and its degradation products, allowing for the determination of elemental compositions and the identification of modifications such as:
Deamidation: Hydrolysis of asparagine or glutamine side chains.
Oxidation: Modification of susceptible amino acid residues. nih.gov
Acetylation: Addition of an acetyl group. nih.gov
Truncation: Cleavage of the peptide backbone, leading to smaller peptide fragments. nih.gov
Disulfide Bond Analysis: The intramolecular disulfide bond in Terlipressin presents an analytical challenge. Chemical reduction strategies are often integrated to break the bond, simplifying the structure for mass spectrometric sequencing and pinpointing modifications. nih.gov
The table below summarizes findings from forced degradation studies on the non-deuterated analogue, Terlipressin.
| Stress Condition | Reagent/Method | Observed Degradation Products/Pathways |
| Acidic Hydrolysis | 0.1 N HCl, Heat | Peptide bond cleavage (truncation), Deamidation. nih.govjocpr.com |
| Basic Hydrolysis | 0.1 N NaOH | Deamidation, Truncation, Oxidation. nih.govjocpr.com |
| Neutral Hydrolysis | Water, Heat | Deamidation. nih.gov |
| Oxidative Stress | 3-30% H₂O₂ | Oxidation of sulfur-containing amino acids, Acetylation. nih.govlcms.cz |
| Thermal Stress | Solid state, elevated temp. | Various degradation products observed. jocpr.com |
| Photolytic Stress | UV/Visible Light | Various degradation products observed. jocpr.com |
This table is generated based on data from studies on non-deuterated Terlipressin.
Evaluation of Salt Form Influence on Solid-State and Solution Stability Methodologies
The choice of a salt form is critical as it can significantly influence the physicochemical properties of a drug, including its stability, solubility, and hygroscopicity. The diacetate salt form of Terlipressin-d2 would be selected to optimize these properties.
Methodologies to evaluate the influence of the salt form include:
Comparative Stability Studies: Different salt forms (e.g., acetate, hydrochloride, trifluoroacetate) of the peptide would be subjected to identical forced degradation and long-term stability protocols. The degradation profiles are then compared using stability-indicating HPLC methods to determine which salt form provides the greatest stability.
Hygroscopicity Assessment: The tendency of different salt forms to absorb atmospheric moisture is measured using techniques like Dynamic Vapor Sorption (DVS). High hygroscopicity can lead to physical changes (deliquescence) and increased chemical degradation.
pH-Stability Profile: In solution, the acetate counter-ion will influence the pH, which in turn dramatically affects peptide stability, particularly degradation pathways like hydrolysis and oxidation. nih.gov Creating a pH-stability profile by analyzing degradation rates across a range of pH values helps to identify the optimal pH for maximum stability in a liquid formulation. nih.gov
Solid-State Characterization: Techniques like XRD and Differential Scanning Calorimetry (DSC) are used to assess the solid-state properties of different salts. The crystalline structure conferred by a particular salt can have a profound impact on its solid-state stability. rigaku.com
Solid-State Characterization Methodologies
Characterizing the solid-state properties of an active pharmaceutical ingredient (API) is essential for ensuring product quality, consistency, and manufacturability. researchgate.net
X-Ray Diffraction (XRD) for Crystalline Form and Polymorphism Analysis
X-Ray Diffraction (XRD), particularly Powder X-Ray Diffraction (PXRD), is the definitive technique for the analysis of crystalline solids in pharmaceuticals. rigaku.comnih.gov It provides a unique "fingerprint" of a specific crystalline structure. americanpharmaceuticalreview.com Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different stabilities and solubilities. researchgate.netnih.gov
The application of XRD to this compound would involve:
Crystallinity Determination: XRD analysis can quickly distinguish between crystalline and amorphous material. Crystalline solids produce a pattern of sharp, well-defined peaks, whereas amorphous materials produce a broad, diffuse halo. americanpharmaceuticalreview.com
Polymorph Screening and Identification: A polymorph screen would be conducted by crystallizing the compound under various conditions (e.g., different solvents, temperatures). XRD is then used to analyze the resulting solids. Each unique polymorph will produce a distinct diffraction pattern, characterized by peak positions (at specific 2θ angles) and relative intensities. nih.gov
Stability Assessment: XRD is used in stability studies to detect any changes in the crystalline form of the drug substance over time or under stress conditions (e.g., heat, humidity). A change in the XRD pattern would indicate a polymorphic transformation, which could impact the drug's performance. researchgate.net
The analysis is based on Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between crystal lattice planes. nih.gov This fundamental relationship allows for the detailed characterization of the solid-state structure of this compound, ensuring batch-to-batch consistency and controlling its critical quality attributes.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior Studies
The thermal behavior of a pharmaceutical compound is a critical attribute that influences its stability, formulation, and storage conditions. For complex peptide-based active pharmaceutical ingredients like this compound, a detailed understanding of its response to temperature changes is essential. Advanced thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide indispensable data on the material's thermal properties. tainstruments.commdpi.com These methods are widely used to characterize the physical and energetic properties of substances. researchgate.net
Differential Scanning Calorimetry (DSC)
DSC is a powerful analytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net This analysis provides detailed information on thermal transitions, which are physical or chemical changes that occur upon heating or cooling. malvernpanalytical.com For a peptide salt, DSC can identify key events such as glass transitions, crystallization, and melting, which are fundamental to understanding its solid-state characteristics. mdpi.com
In a typical DSC analysis of a peptide compound like this compound, the thermogram might reveal several endothermic or exothermic events. An endothermic peak, for instance, often corresponds to the melting of the crystalline structure or the loss of bound solvent. The temperature at which this peak occurs (Tm) is a measure of the molecule's thermal stability. malvernpanalytical.com The presence of deuterium in the molecule can influence intermolecular forces, such as hydrogen bonding, potentially leading to enhanced thermal stability compared to its non-deuterated counterpart. acs.org Studies on other deuterated proteins have shown that they can be more stable than their hydrogenated forms. acs.org
Research findings for analogous peptide compounds often show distinct thermal profiles. The data below is representative of the type of information obtained from a DSC experiment on a complex peptide salt.
Table 1. Representative DSC Data for a Peptide Diacetate Salt
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |
|---|---|---|---|---|
| Endotherm 1 | 85.2 | 105.5 | -45.8 | Desolvation (Loss of bound water/solvent) |
| Glass Transition (Tg) | 140.7 | - | - | Transition from glassy to rubbery state in amorphous regions |
| Endotherm 2 | 210.4 | 215.8 | -89.3 | Melting coupled with decomposition |
Thermogravimetric Analysis (TGA)
TGA provides complementary information by measuring the change in a sample's mass as it is heated over time. americanlaboratory.com This technique is crucial for determining the thermal stability and decomposition profile of a substance. mdpi.comresearchgate.net A TGA thermogram plots the percentage of weight loss against temperature.
For this compound, a multi-step decomposition pattern is expected. The initial weight loss, typically occurring at lower temperatures (below 120°C), is often attributed to the release of adsorbed or bound water or residual solvents. Subsequent, more significant weight loss at higher temperatures would correspond to the thermal decomposition of the diacetate salt, followed by the degradation of the peptide backbone itself. The temperature at which significant decomposition begins is a key indicator of the compound's thermal stability. mdpi.com TGA can effectively distinguish between evaporation and decomposition processes. researchgate.net
The following table illustrates the typical stages of thermal degradation for a peptide salt as determined by TGA.
Table 2. Representative TGA Data for a Peptide Diacetate Salt
| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Interpretation |
|---|---|---|---|
| Step 1 | 50 - 120 | ~4.5% | Loss of volatile components (e.g., water) |
| Step 2 | 180 - 230 | ~15.0% | Loss of acetate groups and initial peptide fragmentation |
| Step 3 | > 230 | ~65.5% | Complete decomposition of the peptide structure |
By combining DSC and TGA, a comprehensive thermal profile of this compound can be constructed. Events observed in the DSC thermogram, such as endothermic peaks, can be correlated with mass loss events in the TGA curve to definitively identify them as desolvation or decomposition processes. This integrated approach is fundamental for establishing the compound's stability limits, which is critical for guiding formulation development and defining appropriate storage and handling procedures.
Pharmacological and Biological Investigations Pre Clinical and Molecular Focus
Receptor Binding Kinetics and Affinity Studies in In Vitro Models
Terlipressin (B549273), a synthetic analogue of vasopressin, and its deuterated form, Terlipressin-d2 Diacetate Salt, primarily exert their physiological effects through interaction with vasopressin receptors. nih.gov The binding kinetics and affinity of Terlipressin for these receptors have been characterized in various in vitro models, providing a foundational understanding of its pharmacological profile.
Radioligand Binding Assays with Vasopressin Receptor Subtypes (V1a, V1b, V2)
Radioligand binding assays are a crucial tool for determining the affinity of a ligand for its receptor. giffordbioscience.com In the context of Terlipressin, these assays have been employed to investigate its binding to the three main vasopressin receptor subtypes: V1a, V1b, and V2. nih.govnih.gov These receptors are G-protein coupled receptors (GPCRs) that mediate distinct physiological responses. derangedphysiology.comdrugbank.com V1a receptors are predominantly found on vascular smooth muscle cells and mediate vasoconstriction. drugbank.comnih.gov V2 receptors are primarily located in the kidney's collecting ducts and are responsible for the antidiuretic effect. drugbank.com V1b receptors are found in the anterior pituitary and are involved in the regulation of adrenocorticotropic hormone (ACTH) secretion.
Studies using cell membrane homogenates from Chinese hamster ovary (CHO) cells expressing human V1a and V2 receptors have demonstrated that Terlipressin binds to both receptor subtypes. nih.govnih.gov Competitive binding assays, utilizing a radiolabeled ligand such as [3H]AVP, have shown that Terlipressin has a lower binding affinity for both V1a and V2 receptors compared to the endogenous hormone arginine vasopressin (AVP) and its active metabolite, lysine (B10760008) vasopressin (LVP). nih.govnih.gov Specifically, Terlipressin exhibits a notable selectivity for the V1a receptor over the V2 receptor. nih.govnih.govderangedphysiology.com Research indicates that Terlipressin and its active metabolite, LVP, have an approximately six-fold higher affinity for V1 receptors compared to V2 receptors. nih.govderangedphysiology.comnih.gov
Saturation and Competition Binding Methodologies to Determine Kd and Ki Values
To quantify the binding affinity of Terlipressin for vasopressin receptors, saturation and competition binding assays are utilized to determine the dissociation constant (Kd) and the inhibition constant (Ki), respectively. giffordbioscience.com
Saturation binding assays involve incubating increasing concentrations of a radiolabeled ligand with the receptor preparation to determine the total number of binding sites (Bmax) and the Kd, which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. giffordbioscience.comsigmaaldrich.com
Competition binding assays , on the other hand, measure the ability of an unlabeled ligand, such as Terlipressin, to displace a radiolabeled ligand from the receptor. giffordbioscience.comnanotempertech.com This allows for the determination of the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand), which can then be used to calculate the Ki value. giffordbioscience.comdovepress.com The Ki value reflects the affinity of the unlabeled ligand for the receptor.
Studies have reported Ki values for Terlipressin at human vasopressin receptors. For the V1a receptor, Terlipressin demonstrates a Ki in the micromolar range, which is significantly higher (indicating lower affinity) than that of LVP and AVP. nih.govdovepress.com Similarly, the affinity of Terlipressin for the V2 receptor is also in the micromolar range. nih.govdovepress.com
| Compound | V1a Receptor Ki (nM) | V2 Receptor Ki (nM) | V1a:V2 Selectivity Ratio |
|---|---|---|---|
| Terlipressin | 1100 | 6900 | ~6.3 |
| Lysine Vasopressin (LVP) | 1.8 | 10 | ~5.6 |
| Arginine Vasopressin (AVP) | 0.8 | 0.85 | ~1 |
Signal Transduction Pathway Modulation in Cellular Systems
Upon binding to its receptors, Terlipressin initiates intracellular signaling cascades that ultimately lead to a physiological response. The specific pathways activated depend on the receptor subtype involved.
Quantification of Intracellular Second Messengers (e.g., cAMP, Ca2+) in Response to Agonist/Antagonist Activity
Activation of V1a receptors by Terlipressin leads to the stimulation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade ultimately leads to an increase in intracellular calcium (Ca2+) concentrations, the primary second messenger for V1a receptor-mediated effects like vasoconstriction. nih.govnih.gov Functional assays measuring intracellular calcium mobilization have shown that Terlipressin acts as a partial agonist at the V1a receptor, meaning it does not produce the maximal effect even at high concentrations. nih.govnih.govnih.gov
In contrast, the activation of V2 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Studies have demonstrated that Terlipressin behaves as a full agonist at the V2 receptor, capable of producing a maximal response similar to that of the endogenous ligand AVP. nih.govnih.govnih.gov
| Receptor Subtype | Second Messenger | Agonist/Antagonist Activity | Maximal Effect (% of AVP) |
|---|---|---|---|
| V1a | ↑ Intracellular Ca2+ | Partial Agonist | 41% |
| V2 | ↑ cAMP | Full Agonist | ~100% |
Investigation of Downstream Signaling Pathway Activation (e.g., MAPK/ERK, PI3K)
The signaling cascades initiated by vasopressin receptor activation extend beyond the immediate production of second messengers. Downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phosphoinositide 3-Kinase (PI3K) pathways can also be modulated. nih.govresearchgate.net These pathways are crucial for regulating a variety of cellular processes, including cell growth, differentiation, and survival. nih.gov
While specific studies focusing solely on this compound's modulation of these downstream pathways are limited, the known activation of G-protein coupled vasopressin receptors suggests a likely involvement. For instance, Gq-coupled receptors like V1a can activate the MAPK/ERK pathway through protein kinase C (PKC), which is activated by DAG. frontiersin.org Similarly, Gs-coupled receptors like V2 can also influence these pathways through cAMP-dependent mechanisms. Further research is needed to fully elucidate the specific effects of Terlipressin on the MAPK/ERK and PI3K signaling pathways.
Molecular Modeling and Computational Pharmacodynamics
Molecular modeling and computational pharmacodynamics offer valuable insights into the interaction between a ligand and its receptor at the atomic level. These techniques can be used to predict the binding mode of a drug, identify key amino acid residues involved in the interaction, and understand the structural basis for agonist or antagonist activity.
For the vasopressin receptor family, molecular models have been constructed based on the crystal structure of other GPCRs, such as bovine rhodopsin. cncb.ac.cn These models can be used to dock ligands like Terlipressin into the binding pocket of the V1a, V1b, and V2 receptors. Such studies can help to explain the observed binding affinities and selectivities. For example, by analyzing the interactions between Terlipressin and the amino acid residues lining the binding pocket of the V1a and V2 receptors, it may be possible to understand why Terlipressin has a higher affinity for the V1a subtype. While detailed computational studies specifically on this compound are not extensively available in the public domain, the foundational work on vasopressin receptors provides a framework for future investigations into the precise molecular interactions of this compound.
Ligand-Receptor Docking Simulations to Predict Binding Modes
Ligand-receptor docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, these simulations would be employed to model its interaction with vasopressin receptors, primarily the V1 and V2 subtypes.
The primary objective of such simulations would be to determine the binding affinity and pose of Terlipressin-d2 within the receptor's binding pocket. The introduction of deuterium (B1214612) atoms can subtly alter the molecule's vibrational modes and bond lengths, which in turn can influence its conformational flexibility and the strength of its interactions with key amino acid residues in the receptor. Docking studies would aim to elucidate these fine-tuned differences in binding compared to non-deuterated terlipressin.
Key parameters that would be investigated include:
Binding Energy: To predict the strength of the interaction between Terlipressin-d2 and the vasopressin receptors.
Hydrogen Bonding: To identify the key hydrogen bond interactions that stabilize the ligand-receptor complex.
Hydrophobic Interactions: To map the non-polar interactions contributing to binding affinity.
Conformational Changes: To observe any alterations in the receptor's conformation upon ligand binding.
These simulations would provide valuable insights into whether the deuteration of terlipressin leads to a more favorable or altered binding mode at its target receptors.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions
Following initial predictions from docking studies, molecular dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-receptor complex over time. nih.govacs.orgnih.govaiche.orgacs.orgnih.govresearchgate.net MD simulations would model the movement of every atom in the Terlipressin-d2-receptor complex, providing a deeper understanding of its stability and the nature of their interactions.
For this compound, MD simulations would be instrumental in:
Assessing Complex Stability: By running simulations over several nanoseconds, the stability of the predicted binding pose from docking studies can be verified.
Analyzing Conformational Dynamics: These simulations would reveal the flexibility of both the ligand and the receptor, and how they influence each other's conformations.
Characterizing Water Molecule Dynamics: The role of water molecules in mediating the interaction between Terlipressin-d2 and the receptor can be investigated.
Calculating Binding Free Energies: More accurate estimations of binding affinity can be obtained through advanced computational methods applied to MD simulation trajectories.
By comparing the MD simulation results of deuterated and non-deuterated terlipressin, researchers could identify subtle differences in the dynamics of the complexes that might translate to altered pharmacological activity.
Quantum Mechanical Calculations for Understanding Isotopic Effects on Reactivity
Quantum mechanical (QM) calculations are essential for understanding the fundamental effects of isotopic substitution on the electronic structure and reactivity of a molecule. researchgate.netcchmc.orgacs.orgyoutube.comresearchgate.net In the case of this compound, QM calculations would focus on the carbon-deuterium (C-D) bonds compared to the carbon-hydrogen (C-H) bonds in the non-deuterated form.
The key principle underlying the use of deuterium in drug design is the kinetic isotope effect, where the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond. This can lead to a slower rate of metabolic breakdown at the site of deuteration.
QM calculations for Terlipressin-d2 would aim to:
Determine Bond Dissociation Energies: To quantify the increased strength of the C-D bonds.
Analyze Vibrational Frequencies: To understand how deuteration affects the molecule's vibrational modes.
Model Reaction Pathways: To predict how the increased bond strength might alter metabolic pathways, potentially leading to a more stable compound with an altered pharmacokinetic profile.
These calculations would provide a theoretical foundation for the anticipated benefits of deuteration, such as increased metabolic stability.
Comparative Pharmacological Profiles with Non-Deuterated Terlipressin in Pre-clinical Models
A crucial aspect of the pre-clinical assessment of this compound is the direct comparison of its pharmacological properties with those of its non-deuterated parent compound, terlipressin. These studies are designed to determine if the isotopic substitution results in a more desirable pharmacological profile.
Assessment of Relative Receptor Selectivity and Potency
In vitro studies using cell lines expressing human V1 and V2 vasopressin receptors would be conducted to compare the receptor selectivity and potency of Terlipressin-d2 with non-deuterated terlipressin. nih.govnih.govnih.govnih.gov
Receptor Binding Assays: Competitive binding assays would be performed to determine the binding affinities (Ki) of both compounds for V1 and V2 receptors. The results would be tabulated to highlight any differences in affinity.
| Compound | V1 Receptor Ki (nM) | V2 Receptor Ki (nM) | V1/V2 Selectivity Ratio |
| Terlipressin | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Functional Assays: The potency (EC50) and efficacy (Emax) of each compound would be determined through functional assays that measure the cellular response upon receptor activation. For the V1 receptor, this would typically involve measuring intracellular calcium mobilization, while for the V2 receptor, cyclic adenosine monophosphate (cAMP) production would be quantified.
| Compound | V1 Receptor EC50 (nM) | V1 Receptor Emax (%) | V2 Receptor EC50 (nM) | V2 Receptor Emax (%) |
| Terlipressin | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
These studies would reveal whether deuteration alters the potency or selectivity of terlipressin for its target receptors.
Comparison of Functional Efficacy in Cellular Signaling Assays
Beyond simple receptor activation, the functional efficacy of Terlipressin-d2 would be compared to non-deuterated terlipressin in more detail using cellular signaling assays. These assays can provide a more nuanced understanding of the downstream cellular consequences of receptor binding.
For instance, researchers might investigate the recruitment of β-arrestin, a protein involved in receptor desensitization and signaling. It is possible that the subtle conformational changes induced by deuteration could lead to biased agonism, where the ligand preferentially activates certain downstream signaling pathways over others.
A hypothetical comparison of β-arrestin recruitment is presented below:
| Compound | V1 Receptor β-arrestin Recruitment (EC50, nM) | V2 Receptor β-arrestin Recruitment (EC50, nM) |
| Terlipressin | Hypothetical Value | Hypothetical Value |
| This compound | Hypothetical Value | Hypothetical Value |
By comparing the G-protein signaling (from functional assays) with β-arrestin recruitment, a "bias factor" could be calculated to determine if Terlipressin-d2 exhibits a different signaling profile compared to its non-deuterated counterpart. Such a finding could have significant implications for its therapeutic effects and potential side-effect profile.
Metabolic Fate and Pharmacokinetic Studies Animal Models and Isotopic Applications
Pre-clinical Pharmacokinetic (PK) Studies in Animal Models
Preclinical PK studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. nih.govmedicilon.com These studies are typically conducted in animal models, such as rodents and non-rodents, to predict the drug's behavior in humans.
A comprehensive preclinical ADME program for a compound like Terlipressin (B549273) would involve a series of in vivo studies in species such as rats and dogs or monkeys. acs.orgresearchgate.net
Absorption: Following administration via different routes (e.g., intravenous, subcutaneous), blood samples are collected at various time points to determine the rate and extent of absorption. The use of an LC-MS/MS method with Terlipressin-d2 Diacetate Salt as an internal standard allows for accurate measurement of plasma concentrations.
Distribution: To understand how the drug distributes into different tissues, radiolabeled compounds are often used. Alternatively, tissue samples can be collected at the end of the study and analyzed for drug concentrations.
Metabolism: Terlipressin is known to be a prodrug that is metabolized to the active compound, Lysine-Vasopressin, by peptidases in the blood and tissues. derangedphysiology.comdrugbank.com In preclinical studies, blood and urine samples are analyzed to identify and quantify the parent drug and its metabolites.
Excretion: Urine and feces are collected over a defined period to determine the routes and extent of excretion of the drug and its metabolites. nih.gov
Deuteration of a drug molecule can significantly impact its metabolic stability and clearance pathways. nih.gov The replacement of a hydrogen atom with a deuterium (B1214612) atom at a site of metabolic attack can slow down the rate of metabolism due to the kinetic isotope effect. nih.govresearchgate.net This can lead to:
Increased Metabolic Stability: If the C-H bond cleavage is the rate-limiting step in the metabolism of Terlipressin, replacing the hydrogen with deuterium could slow down its conversion to Lysine-Vasopressin and other metabolites. researchgate.netnih.gov This would be observed as a longer half-life of Terlipressin in vivo.
Altered Clearance Pathways: By slowing down one metabolic pathway, deuteration can sometimes lead to a "metabolic switching," where the drug is cleared through alternative pathways. nih.gov
Preclinical studies comparing the pharmacokinetics of Terlipressin and Terlipressin-d2 in animal models can provide valuable insights into these effects. Such studies would involve administering both compounds to different groups of animals and comparing their plasma concentration-time profiles and metabolic profiles. nih.govresearchgate.net
Table 2: Hypothetical Pharmacokinetic Parameters of Terlipressin and Terlipressin-d2 in Rats Following a Single Intravenous Dose
| Parameter | Terlipressin | Terlipressin-d2 | Unit |
|---|---|---|---|
| Cmax (Maximum Concentration) | 150 | 165 | ng/mL |
| Tmax (Time to Cmax) | 0.25 | 0.25 | hr |
| AUC (Area Under the Curve) | 450 | 630 | ng*hr/mL |
| t½ (Half-life) | 0.9 | 1.5 | hr |
| CL (Clearance) | 22.2 | 15.9 | L/hr/kg |
| Vd (Volume of Distribution) | 28.5 | 34.4 | L/kg |
The hypothetical data in Table 2 illustrates the potential impact of deuteration on the pharmacokinetics of Terlipressin. The increased AUC and half-life, along with the decreased clearance of Terlipressin-d2, would suggest that deuteration has successfully slowed down its metabolism. These findings would be crucial for guiding the further development of deuterated analogs with potentially improved therapeutic profiles.
Enzymatic Biotransformation Studies in In Vitro Systems
In vitro systems, such as tissue homogenates and isolated enzymes, are invaluable for dissecting the specific biochemical pathways of drug metabolism without the complexities of a whole-organism model.
Terlipressin is a prodrug that is activated through enzymatic degradation. Its structure includes an N-terminal triglycyl moiety that is sequentially cleaved by tissue peptidases to release the pharmacologically active metabolite, lysine (B10760008) vasopressin (LVP). drugbank.comnih.gov This metabolic conversion is the rate-limiting step for the prolonged action of the drug. derangedphysiology.com
The biotransformation occurs extensively in various tissues throughout the body, driven by the ubiquitous nature of peptidases. drugbank.com In vitro studies using tissue homogenates from organs known for high metabolic activity, such as the liver and kidneys, are used to characterize this process. researchgate.net By incubating terlipressin with these preparations, researchers can identify the resulting metabolites (primarily LVP and intermediates with one or two glycine residues removed) and measure the rate of degradation. nih.gov This process does not occur in blood or plasma, which lack the necessary enzymatic machinery. nih.gov
Further characterization can be achieved using isolated peptidases to identify the specific enzyme classes responsible for the cleavage of the glycyl-glycyl bonds. nih.gov While the broad category of "tissue peptidases" is cited, specific enzymes could be identified through such focused in vitro assays. drugbank.commedscape.com
The replacement of a hydrogen atom with its heavier isotope, deuterium, can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). chemeurope.comwikipedia.org A primary KIE occurs when the bond to the isotope is broken during the rate-determining step of the reaction. libretexts.org
In the case of this compound, the deuterium atoms are located on one of the glycine residues. The enzymatic hydrolysis of the peptide bond is the key metabolic step. If the cleavage of a carbon-hydrogen (C-H) bond on the deuterated glycine is part of the rate-limiting step of the peptidase-catalyzed reaction, then a KIE would be observed. nih.gov The C-D bond has a lower zero-point energy and requires more energy to break than a C-H bond, which would result in a slower rate of metabolism for the deuterated analogue compared to the non-deuterated form. libretexts.org
The magnitude of the KIE (expressed as the ratio of rates, kH/kD) can provide significant insight into the reaction mechanism. A large KIE (typically >2 for deuterium) would suggest that C-H bond cleavage is central to the transition state of the enzymatic reaction. libretexts.org Conversely, a KIE near 1 would indicate that this bond cleavage is not rate-limiting. nih.gov While specific KIE studies on terlipressin metabolism by peptidases are not found in the literature, this principle is a fundamental tool in mechanistic enzymology. Such a study would clarify the precise mechanism by which peptidases recognize and cleave the glycine residues from the terlipressin molecule.
Metabolite Identification Strategies Leveraging Deuterated Analogues
Identifying the full spectrum of drug metabolites is a critical step in drug development. Deuterated analogues are powerful tools that facilitate the discovery and structural elucidation of metabolites, especially those present at low concentrations.
The core advantage of using a deuterated analogue like Terlipressin-d2 is its utility as a metabolic tracer. When analyzing samples from preclinical studies (e.g., plasma, urine, tissue homogenates) with high-resolution mass spectrometry (LC-HRMS), metabolites derived from the drug can be difficult to distinguish from the vast number of endogenous molecules in the biological matrix. wuxiapptec.comwuxiapptec.com
A deuterated compound and its non-deuterated counterpart, when co-administered or analyzed in parallel, will produce a characteristic "doublet" signal in the mass spectrum, separated by the mass of the incorporated isotopes (e.g., 2 Da for a d2 label). Data analysis software can be programmed to specifically search for these isotopic pairs. This strategy, known as stable isotope labeling, allows for the confident and rapid identification of all drug-related species, filtering out the background noise from the biological matrix. nih.gov
Once a potential metabolite is detected as an isotopic doublet, its structure can be elucidated using tandem mass spectrometry (MS/MS). The fragmentation pattern of the deuterated metabolite is compared to that of the non-deuterated version. Fragments that retain the deuterium label will show the corresponding mass shift, while fragments that have lost the labeled portion of the molecule will not. This differential analysis allows researchers to pinpoint the exact location of the metabolic modification on the molecule. mass-analytica.com
The characterization of unknown metabolites in complex preclinical samples is a significant analytical challenge, particularly for peptide drugs. mass-analytica.com The current gold-standard methodology involves the use of Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). chemrxiv.orgnih.gov
The general workflow is as follows:
Sample Preparation: Biological samples (plasma, urine, feces, tissue homogenates) are collected from animal models administered the drug. Samples are processed to extract the drug and its metabolites.
LC-HRMS Analysis: The extract is injected into an LC-HRMS system. The liquid chromatography component separates the complex mixture over time, and the high-resolution mass spectrometer accurately measures the mass-to-charge ratio (m/z) of the eluting compounds, allowing for the determination of their elemental composition. nih.gov
Data Mining and Processing: Specialized software is used to process the vast amount of data generated. Several strategies are employed to find potential metabolites:
Mass Defect Filtering: This technique leverages the fact that most metabolic transformations (e.g., oxidation, hydrolysis) result in predictable changes in mass. The software can filter the data for masses that correspond to these expected changes relative to the parent drug.
Background Subtraction: Data from pre-dose or vehicle-dosed control samples are compared to data from drug-dosed samples to identify unique signals present only after drug administration. wuxiapptec.com
Isotope Pattern Matching: If a stable isotope-labeled drug is used, the software can specifically search for the unique isotopic signature of the drug and its metabolites. nih.gov
Structural Elucidation: Once a potential metabolite is identified, its structure is determined using tandem mass spectrometry (MS/MS). The molecule is fragmented, and the resulting fragment ions provide structural information, akin to assembling a puzzle. wuxiapptec.commass-analytica.com For novel or complex peptides, this often requires manual interpretation by experienced analysts. mass-analytica.com
Advanced Research Applications and Future Directions
Development of Novel Analytical Probes and Tracers Utilizing Deuterium (B1214612) Labeling
The presence of deuterium in Terlipressin-d2 Diacetate Salt provides a unique "heavy" mass signature, making it an invaluable tool for highly sensitive and specific analytical methods, particularly those involving mass spectrometry (MS).
Stable Isotope Labeled Internal Standards: In quantitative bioanalysis, deuterium-labeled compounds like Terlipressin-d2 serve as ideal internal standards. When added to a biological sample, the deuterated standard co-elutes with the non-deuterated (protiated) parent drug during liquid chromatography but is distinguishable by its higher mass in the mass spectrometer. This allows for precise quantification of the parent drug, correcting for variations in sample preparation and instrument response.
Tracers for Pharmacokinetic Studies: Deuterium-labeled peptides are critical for absorption, distribution, metabolism, and excretion (ADME) studies. By administering Terlipressin-d2, researchers can accurately trace the fate of the molecule and its metabolites in complex biological systems, providing crucial data for understanding its disposition.
Probes for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful technique used to study protein conformation and dynamics. proteincentre.com The rate at which amide hydrogens on a protein's backbone exchange with deuterium from a solvent is sensitive to the protein's secondary structure and solvent accessibility. proteincentre.com Terlipressin-d2 can be used in reverse-labeling experiments or as a competitor in binding studies to precisely map the interaction interface between the drug and its V1a receptor. Regions of the receptor that are protected from deuterium exchange upon ligand binding are identified as part of the binding site or areas undergoing allosteric conformational changes. proteincentre.com
| Analytical Application | Principle | Advantage of Deuterium Labeling |
| Quantitative Mass Spectrometry | Use as an internal standard for precise measurement. | Co-elution with the analyte but distinct mass-to-charge ratio allows for accurate normalization. |
| ADME Studies | Tracing the metabolic fate of the drug in vivo. | The stable isotope label allows for unambiguous identification of the drug and its metabolites. |
| HDX-MS | Probing drug-receptor interactions and protein dynamics. | Enables precise mapping of binding sites and allosteric effects by monitoring changes in deuterium uptake. proteincentre.com |
Exploration of Isotopic Effects on Biological Activity Beyond Pharmacokinetics and Metabolism
The substitution of hydrogen with deuterium can introduce subtle yet significant changes in the physicochemical properties of a molecule, leading to isotopic effects that influence biological activity beyond simply slowing down metabolism.
Thermodynamic Isotope Effects on Receptor Binding: A carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, leading to a smaller vibrational amplitude. cchmc.org This can alter van der Waals interactions and hydrogen bonding capabilities. In the context of Terlipressin-d2, such changes in key amino acid side chains involved in V1a receptor binding could potentially modify the binding affinity (Kd) or dissociation kinetics (koff) of the ligand. Studies have shown that deuteration of nonpolar compounds can alter hydrophobic interactions, a key driving force in drug-receptor binding. cchmc.org
Impact on Peptide Conformation and Dynamics: The increased mass of deuterium can influence the conformational landscape of the peptide. While the equilibrium structure of a protein is not significantly affected, local dynamics and the stability of secondary structures like alpha-helices or beta-sheets might be subtly altered. nih.govquora.com These changes could affect the pre-organization of the ligand for receptor binding or influence its ability to induce the specific conformational change in the receptor required for signal transduction.
Modulation of Allosteric Signaling: The activation of G-protein coupled receptors like the V1a receptor involves complex conformational changes that are transmitted from the ligand-binding pocket to the intracellular G-protein coupling domain. nih.gov Isotopic effects could potentially modulate these allosteric pathways, leading to biased agonism, where the deuterated analogue preferentially activates one downstream signaling pathway over another.
Strategies for Designing Next-Generation Vasopressin Analogues: Insights from Deuteration Studies
Deuteration studies provide valuable data that can inform the rational design of new vasopressin analogues with enhanced therapeutic profiles. nih.govclearsynthdiscovery.com The development of synthetic peptide analogues has long been a strategy to overcome the limitations of natural vasopressin, such as its short half-life and lack of receptor selectivity. mdpi.comwikipedia.org
Site-Specific Deuteration for Enhanced Stability: By identifying the "metabolic hotspots" on the Terlipressin (B549273) molecule—sites prone to enzymatic degradation—researchers can strategically place deuterium atoms at these positions. This "metabolic hardening" can significantly increase the drug's half-life and bioavailability without altering its core pharmacological activity. nih.gov
Fine-Tuning Receptor Selectivity and Activity: Insights gained from studying how deuteration affects binding to different vasopressin receptor subtypes (V1a, V1b, V2) could guide the synthesis of more selective agonists or antagonists. nih.govcvpharmacology.com For example, if deuteration at a specific position is found to decrease affinity for the V2 receptor while maintaining high affinity for the V1a receptor, this knowledge can be used to design more selective V1a agonists, potentially reducing side effects associated with V2 receptor activation.
Improving Physicochemical Properties: Deuteration can subtly alter properties like lipophilicity and polarity. These modifications can be leveraged to improve a drug's formulation characteristics or its ability to cross biological membranes, leading to improved delivery and efficacy.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Understanding Deuterated Peptide Effects in Biological Systems
Omics technologies offer a systems-level perspective on the biological effects of a drug, moving beyond a single target to a global view of cellular changes. This compound is well-suited for integration into these workflows.
Quantitative Proteomics: Using techniques like Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), researchers can perform large-scale profiling of cellular proteins. nih.gov By treating "heavy" labeled cells with Terlipressin-d2 and "light" labeled cells with a vehicle control, subsequent mass spectrometry analysis can quantify changes in the abundance of thousands of proteins in response to the drug. nih.govacs.org This approach can reveal novel downstream targets and pathways affected by V1a receptor activation, providing a comprehensive understanding of the drug's mechanism of action.
Metabolomics: By tracing the deuterated label, metabolomics studies can map the metabolic fate of Terlipressin-d2 and identify its unique metabolites. Furthermore, untargeted metabolomics can be used to assess global changes in the cellular metabolome following treatment, identifying metabolic pathways that are perturbed by V1a receptor signaling.
| Omics Technology | Application with Terlipressin-d2 | Research Question Addressed |
| Proteomics | Quantify changes in nuclear or whole-cell protein abundance upon treatment. nih.gov | Which proteins and signaling pathways are regulated by V1a receptor activation? |
| Metabolomics | Trace the metabolic breakdown of the deuterated peptide and assess global metabolic shifts. | What are the metabolic products of Terlipressin-d2, and how does it alter cellular metabolism? |
| Interactomics (via HDX-MS) | Map the protein-protein interaction network surrounding the V1a receptor. proteincentre.com | Which proteins interact with the V1a receptor upon agonist binding? |
Unexplored Theoretical or Pre-clinical Research Areas for Vasopressin V1a Receptor Agonists and their Deuterated Forms
While the potential is significant, several research avenues for deuterated vasopressin analogues remain largely unexplored.
Computational and Theoretical Modeling: There is a need for theoretical studies to predict the energetic and conformational consequences of deuteration at specific sites within the Terlipressin structure. researchgate.net Molecular dynamics simulations could model how site-specific deuteration might alter the peptide's interaction with the V1a receptor's binding pocket and influence the dynamics of receptor activation.
Receptor Trafficking and Biased Agonism: Pre-clinical studies could use Terlipressin-d2 as a tracer to investigate the dynamics of V1a receptor internalization, recycling, and degradation in response to agonist binding. Furthermore, exploring whether deuteration can induce biased signaling—selectively activating G-protein-dependent pathways versus β-arrestin-dependent pathways—could lead to the development of safer therapeutics with fewer side effects.
Investigating Off-Target Effects: The high sensitivity afforded by deuterium labeling allows for the investigation of potential low-affinity, off-target binding sites. Identifying and characterizing these interactions is crucial for a complete understanding of the drug's pharmacological profile.
Central Nervous System (CNS) Applications: While Terlipressin is primarily used for its peripheral vasoconstrictive effects, the V1a receptor is also expressed in the brain and involved in social behaviors. Research into deuterated analogues with modified blood-brain barrier permeability could open up entirely new therapeutic possibilities for neurological or psychiatric conditions.
Q & A
Basic Research Questions
Q. How can researchers validate the purity and structural integrity of Terlipressin-d2 Diacetate Salt during synthesis?
- Methodology :
- Use high-performance liquid chromatography (HPLC) with deuterium-specific detectors to confirm isotopic labeling efficiency .
- Pair nuclear magnetic resonance (NMR) (e.g., H, C, and H NMR) with mass spectrometry (MS) to verify the diacetate salt formation and deuterium incorporation at the d2 position .
- Reference certified standards (e.g., non-deuterated terlipressin acetate) for comparative spectral analysis .
Q. What experimental protocols ensure stability of this compound under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies using buffer solutions (pH 3–9) at 25°C, 37°C, and 40°C for 4–12 weeks. Analyze degradation products via ultraviolet-visible (UV-Vis) spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
- Apply thermal gravimetric analysis (TGA) to assess decomposition thresholds, referencing similar diacetate salts (e.g., piperazine-N,N′-diium diacetate) .
Advanced Research Questions
Q. How do deuterium isotope effects influence the pharmacokinetic profile of this compound compared to its non-deuterated analog?
- Methodology :
- Perform in vitro metabolic assays using human liver microsomes (HLMs) and LC-high-resolution MS (LC-HRMS) to quantify deuterium retention rates and metabolite formation .
- Compare plasma clearance rates in animal models (e.g., rodents) using radiolabeled tracers and compartmental modeling to assess isotope-induced changes in distribution .
Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?
- Methodology :
- Systematically test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers with ionic additives (e.g., NaCl, CaCl). Use dynamic light scattering (DLS) to detect aggregation phenomena .
- Model phase behavior using NRTL (Non-Random Two-Liquid) equations to correlate experimental solubility with thermodynamic parameters, as validated in ethylene glycol diacetate systems .
Q. How can researchers design robust dose-response studies for this compound in receptor-binding assays?
- Methodology :
- Optimize radioligand displacement assays (e.g., H-labeled vasopressin analogs) with Schild regression analysis to quantify antagonist potency (pA) and deuterium-induced binding affinity shifts .
- Validate results using surface plasmon resonance (SPR) to measure real-time interaction kinetics between the deuterated compound and target receptors .
Data Interpretation & Reproducibility
Q. What statistical approaches address variability in enzymatic inhibition data for this compound?
- Methodology :
- Apply multivariate analysis of variance (MANOVA) to isolate confounding variables (e.g., batch-to-batch isotopic purity, buffer composition) .
- Use Eisen–Joffe equations to validate equilibrium data consistency, as demonstrated in salt-effect studies on diacetate systems .
Q. How should researchers document synthetic protocols to ensure reproducibility of this compound?
- Methodology :
- Follow IUPAC guidelines for reporting deuterated compounds: specify deuterium content (atom %), synthetic routes (e.g., catalytic exchange vs. chemical synthesis), and purification steps (e.g., recrystallization solvents) .
- Provide raw spectral data (NMR, MS) and chromatograms in supplementary materials, adhering to journal-specific formatting (e.g., Beilstein Journal of Organic Chemistry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
